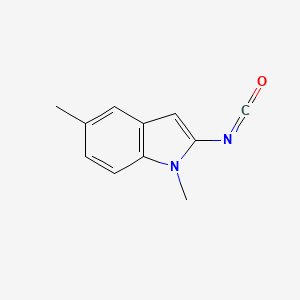
2-isocyanato-1,5-dimethyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isocyanato-1,5-dimethyl-1H-indole is a chemical compound belonging to the indole family, characterized by its isocyanate functional group attached to the indole ring. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals, known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyanato-1,5-dimethyl-1H-indole typically involves the reaction of 1,5-dimethyl-1H-indole with isocyanates under controlled conditions. The reaction can be carried out using reagents such as phosgene or triphosgene in the presence of a base like triethylamine.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to obtain the desired product.
化学反応の分析
Types of Reactions: 2-Isocyanato-1,5-dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Using electrophiles like bromine or nitric acid.
Major Products Formed:
Oxidation: Carbonyl compounds such as carboxylic acids or ketones.
Reduction: Amines like 2-amino-1,5-dimethyl-1H-indole.
Substitution: Substituted indoles with various functional groups.
科学的研究の応用
2-Isocyanato-1,5-dimethyl-1H-indole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-isocyanato-1,5-dimethyl-1H-indole exerts its effects involves its interaction with molecular targets and pathways. The isocyanate group can react with nucleophiles, forming stable carbamates, which can modulate biological processes. The compound may also bind to specific receptors or enzymes, influencing cellular functions.
類似化合物との比較
2-Isocyanato-1,5-dimethyl-1H-indole is compared with other similar compounds, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions.
1,2-Dimethyl-1H-indole: Another indole derivative with different substitution patterns.
2,5-Dimethyl-1H-indole: Similar structure but with different positions of methyl groups.
These compounds share the indole core but differ in their functional groups and positions, leading to varied chemical and biological properties.
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
2-isocyanato-1,5-dimethylindole |
InChI |
InChI=1S/C11H10N2O/c1-8-3-4-10-9(5-8)6-11(12-7-14)13(10)2/h3-6H,1-2H3 |
InChIキー |
SYRSKDUZPULCGD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C(=C2)N=C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















